REACTION_SMILES
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[BH3:15].[Br:1][c:2]1[cH:3][c:4]([C:8]([CH2:9][OH:10])=[CH2:11])[cH:5][n:6][cH:7]1.[CH3:12][S:13][CH3:14].[Na+:17].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1.[OH-:16].[OH:18][OH:19]>>[Br:1][c:2]1[cH:3][c:4]([CH:8]([CH2:9][OH:10])[CH2:11][OH:16])[cH:5][n:6][cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
B
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(CO)c1cncc(Br)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)c1cncc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |